molecular formula C11H11NO3S B13527180 2-Methoxynaphthalene-1-sulfonamide

2-Methoxynaphthalene-1-sulfonamide

Cat. No.: B13527180
M. Wt: 237.28 g/mol
InChI Key: YPYPPYVNMHJCLT-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a methoxynaphthalene moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxynaphthalene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

    2-Methoxynaphthalene: Lacks the sulfonamide group but shares the methoxynaphthalene core.

    Naphthalene-1-sulfonamide: Similar sulfonamide functionality but without the methoxy group.

    2-Naphthol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: 2-Methoxynaphthalene-1-sulfonamide is unique due to the combination of the methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its analogs .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C11H11NO3S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16(12,13)14/h2-7H,1H3,(H2,12,13,14)

InChI Key

YPYPPYVNMHJCLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N

Origin of Product

United States

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